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Compound of Interest

(3-(N-
Compound Name: Cyclopropylsulfamoyl)phenyl)boro
nic acid
Cat. No.: B1453536
~ v

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. Designed for researchers, scientists, and
drug development professionals, this document delves into the theoretical and practical
aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) as applied to this compound. We will explore the expected spectral
features, the rationale behind experimental choices, and the interpretation of the resulting data.

Introduction: The Significance of (3-(N-
Cyclopropylsulfamoyl)phenyl)boronic acid

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a valuable building block in medicinal
chemistry and organic synthesis.[1] Its utility stems from the presence of two key functional
groups: the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling
reactions for the formation of carbon-carbon bonds, and the N-cyclopropylsulfamoy! group,
which can enhance metabolic stability and bioavailability of drug candidates.[1] Accurate
spectroscopic characterization is paramount to confirm the identity, purity, and structure of this
intermediate, ensuring the integrity of subsequent synthetic steps and the final products.

Compound Properties:
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Property Value Source
CAS Number 913835-28-6 [11[2]
Molecular Formula CoH12BNO4S [1][2]
Molecular Weight 241.07 g/mol [11[2]
Melting Point 126-128 °C [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, *H and 13C NMR
are essential. While experimental spectra for this specific compound are not publicly available,
we can predict the expected chemical shifts and coupling patterns based on the analysis of a
closely related analog, 3-(Cyclopropylsulfonyl)phenyl)boronic acid, and established principles
of NMR theory.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the
cyclopropyl protons, the sulfonamide N-H proton, and the boronic acid O-H protons.

Predicted *H NMR Data:
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Boronic acid

protons are often
~8.2 S 2H B(OH)2 broad and may

exchange with

solvent.

Aromatic proton

ortho to both the
~8.0 S 1H Ar-H boronic acid and

sulfamoyl

groups.

Aromatic proton
ortho to the

boronic acid

group.

Aromatic proton
~7.6 d 1H Ar-H ortho to the

sulfamoyl group.

Aromatic proton
~7.5 t 1H Ar-H meta to both

groups.

Methine proton

of the
~2.5 m 1H CH (cyclopropyl)
cyclopropyl
group.
Methylene
CH:2 protons of the
~1.0 m 2H
(cyclopropyl) cyclopropyl
group.
~0.8 m 2H CH:z Methylene
(cyclopropyl) protons of the
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cyclopropyl
group.

The chemical
shift of the
sulfonamide
Variable brs 1H NH proton is
concentration
and solvent

dependent.

Note: Predicted data is based on general principles and comparison with similar structures.
Actual experimental values may vary.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. A
notable feature of boronic acids in 13C NMR is that the carbon atom directly attached to the
boron atom is often difficult to observe due to quadrupolar broadening.[3]

Predicted 3C NMR Data:
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Chemical Shift (6, ppm) Assignment Rationale

Aromatic carbon attached to
~140 Ar-C

the sulfamoyl group.

Aromatic carbon ortho to the
~135 Ar-C ) )

boronic acid.

Aromatic carbon ortho to the
~130 Ar-C

sulfamoyl group.

Aromatic carbon meta to both
~128 Ar-C

groups.

Aromatic carbon para to the
~125 Ar-C ) )

boronic acid.

The carbon attached to the
Not Observed C-B ) )

boron is typically not observed.

Methine carbon of the
~30 CH (cyclopropyl)

cyclopropyl group.

Methylene carbons of the
~6 CHz (cyclopropyl)

cyclopropyl group.

Note: Predicted data is based on general principles and comparison with similar structures.
Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
elucidation.

Step-by-Step NMR Acquisition Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of (3-(N-
Cyclopropylsulfamoyl)phenyl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds, CDCIs). Ensure the sample is fully dissolved.
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e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (typically 0-160 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase the spectra correctly.

[¢]

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[¢]

Integrate the *H NMR signals to determine the relative number of protons.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid will be
characterized by absorption bands corresponding to the vibrations of the O-H, N-H, S=0, B-O,
and aromatic C-H and C=C bonds.
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Expected IR Absorption Bands:

Wavenumber (cm~?) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Boronic acid

~3300 N-H stretch Sulfonamide
3100-3000 C-H stretch (aromatic) Phenyl group
~1600 C=C stretch Phenyl group
1350-1310 S=0 asymmetric stretch Sulfonamide
1170-1140 S=0 symmetric stretch Sulfonamide

~1350 B-O stretch Boronic acid

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of a solid sample.

Step-by-Step FTIR-ATR Protocol:
e Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

o Sample Application: Place a small amount of the solid (3-(N-
Cyclopropylsulfamoyl)phenyl)boronic acid powder onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.
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Caption: FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues about its structure. The analysis
of boronic acids by mass spectrometry can be challenging due to their tendency to undergo
dehydration to form cyclic trimers known as boroxines.[2]

Expected Mass Spectral Data:

e Molecular lon (M*): The expected exact mass for the molecular ion [CoH12BNO4S]* is
241.0580.

o Common Adducts: In electrospray ionization (ESI), adducts with sodium ([M+Na]*) or
potassium ([M+K]*) are commonly observed.
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» Fragmentation: Fragmentation patterns may involve the loss of water from the boronic acid
moiety, or cleavage of the cyclopropyl or sulfamoyl groups.

o Boroxine Formation: The detection of a peak corresponding to the trimer minus three water
molecules is possible, especially under thermal ionization conditions.

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique well-suited for the analysis of polar
molecules like (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid.

Step-by-Step ESI-MS Protocol:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as
methanol or acetonitrile.

« Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

« |onization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets.

o Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase
ions.

e Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)
where their mass-to-charge ratios are measured.

Tonization Source Mass Analyzer Detector

Sample Introduction Electrospray Ionization Ion Separation (m/z) Signal Detection

Click to download full resolution via product page

Caption: Mass Spectrometry Logical Flow.
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Conclusion

The spectroscopic characterization of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
relies on a combination of NMR, IR, and MS techniques. While direct experimental data for this
specific compound is not widely published, a thorough understanding of the spectroscopic
properties of its constituent functional groups and comparison with closely related analogs
allows for a reliable prediction and interpretation of its spectral data. The protocols and
expected data presented in this guide provide a solid foundation for researchers working with
this important synthetic building block, ensuring its correct identification and quality
assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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